molecular formula C23H21BrN6O5 B13758472 Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- CAS No. 51897-37-1

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)-

Cat. No.: B13758472
CAS No.: 51897-37-1
M. Wt: 541.4 g/mol
InChI Key: BCAVXGJDJDUFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:

    Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(ethyl(phenylmethyl)amino)phenyl)acetamide under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vibrant colors.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitro groups can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)-
  • Ethanol, 2-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)-, acetate (ester)
  • 2-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethanol

Uniqueness

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(phenylmethyl)amino)phenyl)- is unique due to its specific combination of functional groups, including the azo group, bromine atom, and nitro groups

Properties

CAS No.

51897-37-1

Molecular Formula

C23H21BrN6O5

Molecular Weight

541.4 g/mol

IUPAC Name

N-[5-[benzyl(ethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C23H21BrN6O5/c1-3-28(14-16-7-5-4-6-8-16)17-9-10-20(21(12-17)25-15(2)31)26-27-23-19(24)11-18(29(32)33)13-22(23)30(34)35/h4-13H,3,14H2,1-2H3,(H,25,31)

InChI Key

BCAVXGJDJDUFEB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.